molecular formula C16H16O4 B3268790 Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester CAS No. 497069-12-2

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Cat. No.: B3268790
CAS No.: 497069-12-2
M. Wt: 272.29 g/mol
InChI Key: QZAMCSNTILSOSP-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy and phenylmethoxy groups, and an ethyl ester functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMCSNTILSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476269
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497069-12-2
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under varied conditions:

Reaction TypeConditionsReagentsProductsReferences
Acidic hydrolysisH₂SO₄/HCl, refluxDilute mineral acid3-Hydroxy-5-(phenylmethoxy)benzoic acid + Ethanol
Basic hydrolysis (saponification)NaOH/KOH, aqueous ethanolStrong baseSodium 3-hydroxy-5-(phenylmethoxy)benzoate + Ethanol

Key findings:

  • Acidic hydrolysis proceeds via nucleophilic acyl substitution, favored by protonation of the carbonyl oxygen.

  • Saponification yields water-soluble carboxylate salts, with reaction rates dependent on base concentration and temperature.

Hydrogenation Reactions

Catalytic hydrogenation targets the benzyl ether protective group:

Reaction TypeConditionsCatalystProductsReferences
Benzyl ether cleavageH₂ (1–3 atm), RT to 60°CPd/C or Raney Ni3,5-Dihydroxybenzoic acid ethyl ester + Toluene

Critical parameters:

  • Complete debenzylation requires 4–6 hours at 50°C with 10% Pd/C .

  • Selectivity is maintained due to the inertness of the ester group under mild hydrogenation conditions .

Acetylation Reactions

The phenolic -OH group reacts with acetylating agents:

Reaction TypeConditionsReagentsProductsReferences
O-AcetylationPyridine, 0–5°CAcetic anhydride3-Acetoxy-5-(phenylmethoxy)benzoic acid ethyl ester

Mechanistic insights:

  • Pyridine acts as both base and catalyst, neutralizing generated HCl .

  • Reaction achieves >90% yield within 2 hours at 25°C .

Stability Under Oxidative Conditions

Limited oxidative reactivity is observed:

ConditionOxidizing AgentOutcomeReferences
Strong oxidation (KMnO₄/H⁺)KMnO₄ in H₂SO₄Ester cleavage + ring hydroxylation

Notably, the phenylmethoxy group provides steric protection against moderate oxidants like CrO₃.

Comparative Reactivity Table

Functional GroupReaction SusceptibilityPreferred Conditions
Ester (COOEt)High (hydrolysis)Acidic/basic aqueous media
Benzyl ether (O-Bn)Moderate (hydrogenation)H₂/Pd-C, 50°C
Phenolic -OHHigh (acetylation)Ac₂O/pyridine, 25°C

Data synthesized from .

Scientific Research Applications

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

Uniqueness

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various research and industrial applications.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester (CAS No. 497069-12-2), exploring its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C16H16O4C_{16}H_{16}O_4 and features a benzoic acid backbone with a hydroxy group and a phenylmethoxy group. The structural representation is as follows:

Benzoic acid 3 hydroxy 5 phenylmethoxy ethyl ester\text{Benzoic acid 3 hydroxy 5 phenylmethoxy ethyl ester}
PropertyValue
Molecular Weight272.30 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall or inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another notable feature of benzoic acid derivatives. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals.

Antiproliferative Effects

The antiproliferative potential of benzoic acid derivatives has been explored in various cancer cell lines. For example, the compound's structure may interact with cellular pathways involved in cell cycle regulation and apoptosis. Some derivatives have shown IC50 values in the low micromolar range against cancer cells, indicating promising anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways.
  • Cell Cycle Modulation : It could interfere with proteins regulating the cell cycle, leading to cell cycle arrest and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are likely due to its ability to neutralize ROS, thereby protecting cells from oxidative damage.

Case Studies

  • Antimicrobial Study : A study published in MDPI showed that a related compound exhibited MIC values as low as 8 μM against Enterococcus faecalis, suggesting that similar derivatives may possess comparable antimicrobial efficacy .
  • Antiproliferative Activity : A comprehensive review highlighted that p-hydroxybenzoic acid derivatives demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM .
  • Oxidative Stress Reduction : Research indicated that certain benzoic acid derivatives improved antioxidant activity compared to standard antioxidants like BHT, confirming their potential in reducing oxidative stress .

Q & A

Basic Question: What are the recommended synthetic routes for preparing benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester?

Methodological Answer:
The compound can be synthesized via esterification or transesterification. A common approach involves reacting 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux . Alternatively, protecting the hydroxyl group prior to esterification may improve yield, as seen in analogous syntheses of substituted benzoic acid esters (e.g., ethyl vanillate, where methoxy and hydroxyl groups are protected during synthesis) . For regioselective introduction of the phenylmethoxy group, Friedel-Crafts alkylation or Mitsunobu reactions may be employed, as demonstrated in related benzyloxy-substituted esters .

Advanced Question: How can structural ambiguities in substituted benzoic acid esters be resolved using spectroscopic techniques?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) is critical for resolving positional isomerism. For example:

  • ¹H NMR : The phenylmethoxy group (C₆H₅CH₂O-) shows characteristic signals: a singlet for the methylene protons (~δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.4 ppm). The 3-hydroxy group may appear as a broad peak (δ 5.0–6.0 ppm) if not derivatized .
  • ¹³C NMR : The ester carbonyl (C=O) resonates at ~δ 165–170 ppm, while the phenylmethoxy carbons appear at δ 70–75 (CH₂) and δ 130–140 (aromatic carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₆O₄: calculated [M+H]⁺ = 289.1073). Fragmentation patterns can distinguish between 3-hydroxy and 4-hydroxy isomers, as seen in ethylparaben studies .

Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used, as validated for structurally similar esters like ethyl vanillate . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is recommended. A validated protocol for ethylparaben in plant extracts (e.g., LOD = 0.1 ng/mL) can be adapted . Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate the compound from complex matrices.

Advanced Question: How do conflicting reports on the compound’s biological activity inform experimental design?

Methodological Answer:
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions or impurity profiles. To address this:

  • Dose-Response Studies : Test a wide concentration range (e.g., 1–100 µM) in in vitro antioxidant assays (DPPH, ABTS) and compare with controls like Trolox .
  • Purity Validation : Use HPLC (>98% purity) to exclude confounding effects from synthesis byproducts (e.g., residual phenylmethoxy precursors) .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify metabolites that may contribute to observed effects, as done for ethylparaben .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:
The ester group is susceptible to hydrolysis under acidic/basic conditions. Stability studies should include:

  • pH Stability : Monitor degradation in buffers (pH 3–9) at 25°C; half-life decreases significantly below pH 5 or above pH 8, as observed in ethyl benzoate analogs .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenylmethoxy and hydroxyl groups .
  • Long-Term Stability : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life, following ICH guidelines .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential targets:

  • Receptor Binding : Dock the compound into the active site of cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, leveraging structural data from similar esters (e.g., ethyl vanillate’s interaction with COX-2) .
  • ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Topological Polar Surface Area = 70 Ų), suggesting moderate membrane permeability .
  • Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., ester hydrolysis products) .

Basic Question: What chromatographic methods differentiate this compound from its structural analogs?

Methodological Answer:
Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. For example:

  • Retention Time : The phenylmethoxy group increases hydrophobicity, resulting in longer retention (~12.5 min) compared to ethyl 3-hydroxybenzoate (~9.2 min) .
  • Co-Elution Check : Spiking samples with analogs (e.g., ethyl 5-methoxybenzoate) confirms resolution, as demonstrated in studies of plant-derived esters .

Advanced Question: How can contradictory data on metabolic pathways be reconciled?

Methodological Answer:
Metabolic discrepancies (e.g., glucuronidation vs. sulfation dominance) may reflect species- or tissue-specific enzyme expression. Strategies include:

  • Cross-Species Comparisons : Incubate the compound with human, rat, and mouse hepatocytes to identify conserved pathways .
  • Enzyme Inhibition Assays : Use selective inhibitors (e.g., β-glucuronidase for glucuronidation) to quantify pathway contributions .
  • Isotope Tracing : Synthesize a ¹³C-labeled analog to track metabolite formation via LC-MS/MS, as applied to ethylparaben .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Reactant of Route 2
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Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

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